molecular formula C3H9NO B028203 3-Amino-1-propanol-d4 CAS No. 173547-44-9

3-Amino-1-propanol-d4

Cat. No. B028203
CAS RN: 173547-44-9
M. Wt: 79.13 g/mol
InChI Key: WUGQZFFCHPXWKQ-LNLMKGTHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-1-propanol-d4 is an organic compound with the molecular formula C3H9NO . It is one of the simplest aminopropanols and is a colorless liquid . It is used in the production of anionic emulsifiers and nonionic polyethylene emulsions . Its salts such as hydrochloride, nitrate, sulfate, phosphate are used for the balanced curing action with selected textile resins .


Synthesis Analysis

3-Amino-1-propanol-d4 is a linear primary alkanolamine . It has been used in the synthesis of di-tert-butyl aminopropanol derivative . In a study, the chemical stability of a blend of 3-amino-1-propanol (3A1P) and 1-(2-hydroxyethyl)pyrrolidine [1-(2HE)PRLD] was studied .


Molecular Structure Analysis

The molecular weight of 3-Amino-1-propanol-d4 is 79.13 g/mol . The IUPAC name for this compound is 3-amino-2,2,3,3-tetradeuteriopropan-1-ol . The InChI is InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2/i1D2,2D2 .


Chemical Reactions Analysis

Aqueous solutions of 3-Amino-1-propanol-d4 exhibited faster kinetics than primary amines such as monoethanolamine (MEA), 1-amino-2-propanol (1AP), 3-amino-1-propanol (3AP), or a hindered amine such as 2-amino-2-methyl-1-propanol (AMP) .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Amino-1-propanol-d4 include a molecular weight of 79.13 g/mol, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The exact mass is 79.093520894 g/mol and the monoisotopic mass is 79.093520894 g/mol .

Scientific Research Applications

Solubility of Carbon Dioxide

3-Amino-1-propanol-d4 is used in the study of the solubility of carbon dioxide in deep eutectic solvents . It is used as a physical-chemical CO2 absorbent . The solubility of CO2 was measured at low pressures up to 170 kPa at the temperature range of 293–318 K .

Hydrogen Bond Networks

3-Amino-1-propanol-d4 is used in the study of hydrogen bond networks in aqueous solutions . All the molecules were shown to be bound into a three-dimensional network of hydrogen bonds over the entire range of concentrations in the system .

Preparation of Polyurethanes

3-Amino-1-propanol-d4 can be used in the preparation of polyurethanes . Polyurethanes are used in a wide variety of applications due to their versatility and durability.

4. Preparation of Poly (propyl ether imine) Dendrimers 3-Amino-1-propanol-d4 is a key starting material in the preparation of poly (propyl ether imine) dendrimers . Dendrimers are highly branched, star-shaped macromolecules with nanometer-scale dimensions.

Production of Anionic Emulsifiers

3-Amino-1-propanol-d4 is used in the production of anionic emulsifiers . These emulsifiers are used in a variety of products, including foods, pharmaceuticals, and cosmetics.

Production of Nonionic Polyethylene Emulsions

3-Amino-1-propanol-d4 is also used in the production of nonionic polyethylene emulsions . These emulsions are used in a variety of applications, including coatings, adhesives, and sealants.

Preparation of Beta-lactam Antibiotics

3-Amino-1-propanol-d4 is used as a starting material in the preparation of beta-lactam antibiotics . These antibiotics are among the most commonly prescribed drugs, effective against a broad range of bacteria.

Humectants for Foods and Cosmetics

3-Amino-1-propanol-d4 is used in the preparation of humectants for foods and cosmetics . Humectants are substances that help to retain moisture, improving the texture and shelf life of food and cosmetic products.

Safety And Hazards

3-Amino-1-propanol-d4 is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has acute oral toxicity, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organs being the respiratory system . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .

properties

IUPAC Name

3-amino-2,2,3,3-tetradeuteriopropan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H9NO/c4-2-1-3-5/h5H,1-4H2/i1D2,2D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUGQZFFCHPXWKQ-LNLMKGTHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])(CO)C([2H])([2H])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

79.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Amino-1-propanol-d4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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